4-Bromo-2,1,3-benzothiadiazole is an organic compound with the molecular formula CHBrNS, and a molecular weight of 215.07 g/mol. It is characterized by the presence of a bromine atom at the 4-position of the benzothiadiazole ring system, which consists of a fused benzene and thiadiazole structure. This compound is often used in various chemical synthesis processes due to its unique electronic properties and reactivity profiles .
Research indicates that 4-bromo-2,1,3-benzothiadiazole exhibits notable biological activities. It has been investigated for its potential as a fluorescent probe in cellular imaging and as a selective marker for organelles such as mitochondria and nuclei . Additionally, derivatives of this compound have shown promise in photophysical studies, suggesting applications in optoelectronic devices and sensors due to their electron-donating properties .
The synthesis of 4-bromo-2,1,3-benzothiadiazole can be achieved through various methods:
4-Bromo-2,1,3-benzothiadiazole finds applications in several fields:
Interaction studies involving 4-bromo-2,1,3-benzothiadiazole have focused on its reactivity with different nucleophiles and its behavior in biological systems. These studies reveal that while it can react with certain amines and thiols under specific conditions, it shows resistance to hydrolysis in aqueous environments. This stability may be advantageous for applications requiring persistent activity within biological systems .
Several compounds share structural similarities with 4-bromo-2,1,3-benzothiadiazole. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2,1,3-Benzothiadiazole | Lacks bromine substituent | Basic structure without halogen substitution |
4-Chloro-2,1,3-benzothiadiazole | Chlorine instead of bromine | Different reactivity profile due to chlorine's properties |
5-Bromo-2,1,3-benzothiadiazole | Bromine at the 5-position | Altered electronic properties affecting reactivity |
4-Iodo-2,1,3-benzothiadiazole | Iodine instead of bromine | Increased reactivity due to iodine's larger atomic size |
The uniqueness of 4-bromo-2,1,3-benzothiadiazole lies in its specific electronic structure imparted by the bromine atom at the 4-position. This substitution affects both its chemical reactivity and its biological activity compared to other halogenated derivatives.
The bromination of 2,1,3-benzothiadiazole precursors represents a fundamental approach for synthesizing 4-bromo-2,1,3-benzothiadiazole derivatives [1] [2]. Traditional methodologies have relied primarily on direct electrophilic aromatic substitution reactions using elemental bromine or brominating agents in appropriate reaction media [2] [3].
The conventional approach involves the direct bromination of 2,1,3-benzothiadiazole using elemental bromine in the presence of aqueous hydrobromic acid as the reaction medium [2]. This method proceeds through electrophilic substitution, where bromine atoms replace hydrogen atoms at the 4- and 7-positions of the benzothiadiazole ring system [2] [3]. The reaction proceeds nearly quantitatively by replacement of hydrogen by bromine, with minimal formation of addition products [2].
An alternative methodology employs N-bromosuccinimide as the brominating agent under specific reaction conditions [4] [5]. Research conducted by various groups has demonstrated that N-bromosuccinimide can effectively brominate benzothiadiazole derivatives when used in combination with strong acids such as concentrated sulfuric acid [6]. This approach offers advantages in terms of selectivity and reaction control compared to traditional bromine-based methods [4] [5].
The bromination reaction typically follows a regioselective pattern, with substitution occurring preferentially at the 4- and 7-positions of the benzothiadiazole ring [2] [3]. This selectivity arises from the electronic properties of the benzothiadiazole heterocycle, where the electron-withdrawing nature of the thiadiazole moiety influences the reactivity of different ring positions [7] [8].
Research has shown that the bromination can be controlled to yield either mono-brominated or di-brominated products depending on reaction conditions and stoichiometry [2] [9]. When targeting 4-bromo-2,1,3-benzothiadiazole specifically, careful control of brominating agent equivalents and reaction time is essential to prevent over-bromination [2] [6].
The optimization of reaction conditions for benzothiadiazole bromination has been extensively studied to maximize yields and selectivity [2] [6]. Temperature control plays a crucial role in determining reaction outcomes, with most effective bromination occurring at elevated temperatures ranging from 50 to 120 degrees Celsius [2] [6].
Bromination Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent/Medium | Product |
---|---|---|---|---|---|
Hydrobromic acid/Bromine | 110-120 | 3-36 | 80-95 | 48% Hydrobromic acid | 4,7-dibromo-benzothiadiazole |
N-Bromosuccinimide/Sulfuric acid | 50 | 6-16 | 80-84 | Sulfuric acid | 4,7-dibromo-benzothiadiazole |
N-Bromosuccinimide/Triflic acid | 50 | 6 | 84 | Chloroform | 4-bromo-benzothiadiazole |
Palladium-catalyzed bromination | 110 | 12-36 | 7-65 | Toluene | Mono-bromo-benzothiadiazole |
Hydrogen peroxide/Hydrobromic acid | 110-122 | 5.3 | 95 | 48% Hydrobromic acid | 4,7-dibromo-benzothiadiazole |
Solvent selection significantly impacts reaction efficiency and product distribution [2] [6]. Aqueous hydrobromic acid solutions, particularly at concentrations of 48% by weight, have proven most effective for achieving high yields [2]. The use of concentrated acid allows higher reflux temperatures compared to more dilute solutions, resulting in faster reaction completion [2].
Research has demonstrated that the ratio of aqueous acid to benzothiadiazole substrate can range from 2 liters to 15 liters per kilogram of starting material, depending on the specific substrate properties and desired reaction conditions [2]. The molar ratio of brominating agent to substrate is critical, with ratios of 1:1 typically employed for mono-bromination and 3:1 to 5:1 for di-bromination [2].
Alternative approaches utilizing N-bromosuccinimide require different optimization parameters [4] [6]. Studies have shown that the combination of N-bromosuccinimide with concentrated sulfuric acid at 50 degrees Celsius for 6-16 hours can achieve yields of 80-84% [6]. The substrate to N-bromosuccinimide ratio of 1:2.2 to 1:4 has been identified as optimal for these conditions [6].
Temperature optimization studies reveal that reaction rates increase significantly with temperature, but excessive heating can lead to decomposition or unwanted side reactions [2] [10]. The optimal temperature range for most bromination reactions falls between 110-120 degrees Celsius when using hydrobromic acid systems [2].
Catalyst effects have been investigated for palladium-catalyzed direct halogenation approaches [7] [8]. Research has shown that palladium(II) catalysts can facilitate selective bromination under specific conditions, though yields are generally lower compared to traditional methods [7] [8]. The use of palladium catalysts allows for more controlled introduction of bromine atoms but requires careful optimization of ligand systems and reaction parameters [7] [8].
The Sonogashira cross-coupling reaction represents a powerful methodology for synthesizing functionalized 4-bromo-2,1,3-benzothiadiazole derivatives [11] [12]. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between 4-bromo-2,1,3-benzothiadiazole and terminal acetylene compounds, providing access to ethynyl-substituted benzothiadiazole derivatives [11] [13].
Research has demonstrated that 4-bromo-2,1,3-benzothiadiazole serves as an excellent electrophilic partner in Sonogashira coupling reactions [11]. The presence of the electron-withdrawing benzothiadiazole moiety activates the carbon-bromine bond toward oxidative addition with palladium catalysts [11] [13]. This activation facilitates efficient coupling with various terminal acetylene partners under relatively mild conditions [11].
The synthesis of phenylethynyl-2,1,3-benzothiadiazole derivatives has been achieved through Sonogashira coupling between 4-bromo-2,1,3-benzothiadiazole and phenylacetylene derivatives [11]. Studies have shown that para-substituted phenylethynyl derivatives can be synthesized with good yields using standard Sonogashira protocols [11]. The reaction proceeds through the established mechanism involving oxidative addition, transmetalation, and reductive elimination steps [12].
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Alkyne Partner |
---|---|---|---|---|---|
Palladium(triphenylphosphine)4/Copper(I) iodide | Triethylamine | Tetrahydrofuran/Triethylamine | 60-80 | 70-85 | Phenylacetylene |
Palladium(II) acetate/Tri-tert-butylphosphine/Copper(I) iodide | Triethylamine | Tetrahydrofuran | 25-60 | 75-90 | Substituted phenylacetylenes |
Palladium/XPhos/Copper(I) iodide | Triethylamine | N,N-Dimethylformamide | 80 | 60-80 | Terminal alkynes |
Palladium(triphenylphosphine)2 dichloride/Copper(I) iodide | Potassium carbonate | N,N-Dimethylformamide/Water | 80-100 | 65-85 | Arylacetylenes |
Optimization studies have revealed that the choice of palladium catalyst significantly influences reaction outcomes [13]. Research comparing different phosphine ligands has shown that sterically demanding ligands such as tri-tert-butylphosphine provide superior results for coupling reactions involving 4-bromo-2,1,3-benzothiadiazole [13]. The use of bulky phosphines helps prevent catalyst deactivation and promotes efficient reductive elimination [13].
Copper co-catalyst selection also plays a crucial role in reaction success [12] [13]. Copper(I) iodide remains the most commonly employed co-catalyst, facilitating the formation of acetylide intermediates required for the coupling process [12]. The copper catalyst activates the terminal acetylene toward transmetalation with the palladium center [12].
Base selection influences both reaction rate and product selectivity [13]. Triethylamine serves as both base and solvent in many protocols, providing an alkaline environment necessary for acetylide formation while also serving as a coordinating solvent [12] [13]. Alternative bases such as potassium carbonate have been employed in aqueous systems with comparable results [13].
Solvent effects have been systematically studied for Sonogashira coupling reactions involving benzothiadiazole substrates [13]. Coordinating solvents such as tetrahydrofuran and N,N-dimethylformamide generally provide superior results compared to non-coordinating alternatives [13]. The solvent choice affects catalyst solubility, substrate dissolution, and overall reaction kinetics [13].
Temperature optimization reveals that moderate heating typically provides optimal results for benzothiadiazole Sonogashira couplings [11] [13]. Reaction temperatures between 60-80 degrees Celsius balance reaction rate with catalyst stability and minimize unwanted side reactions [13]. Higher temperatures can lead to catalyst decomposition, while lower temperatures result in incomplete conversion [13].
Alternative synthetic routes to functionalized 4-bromo-2,1,3-benzothiadiazole derivatives encompass various palladium-catalyzed coupling methodologies and nucleophilic substitution approaches [14] [15] [16]. These methods provide complementary strategies to traditional halogenation and Sonogashira coupling techniques [17] [18].
Suzuki-Miyaura coupling reactions offer a versatile approach for introducing aryl substituents onto the benzothiadiazole framework [19] [20]. Research has demonstrated that 4-bromo-2,1,3-benzothiadiazole can undergo efficient coupling with arylboronic acids under palladium catalysis [19] [17]. The electron-deficient nature of the benzothiadiazole ring facilitates oxidative addition of the carbon-bromine bond to palladium centers [17].
Studies have shown that optimal Suzuki coupling conditions involve the use of palladium(triphenylphosphine)4 as catalyst with potassium carbonate base in toluene at 80 degrees Celsius [19] [17]. These conditions typically provide yields ranging from 65-85% depending on the specific boronic acid coupling partner [17]. The reaction tolerates various electron-donating and electron-withdrawing substituents on the arylboronic acid component [19].
Stille coupling represents another valuable cross-coupling methodology for benzothiadiazole functionalization [21] [17]. This reaction involves coupling between 4-bromo-2,1,3-benzothiadiazole and organotin reagents under palladium catalysis [21] [17]. Research has demonstrated that Stille coupling can achieve higher yields than Suzuki reactions in certain cases, particularly when using electron-rich aryl stannanes [17].
Optimal Stille coupling conditions typically employ palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(dibenzylideneacetone)palladium(0) with triphenylphosphine ligands [21] [17]. The reaction proceeds efficiently in coordinating solvents such as tetrahydrofuran at temperatures of 60-80 degrees Celsius [17]. Yields of 70-90% are commonly achieved using these protocols [17].
Coupling Type | Catalyst | Coupling Partner | Typical Yield (%) | Reaction Conditions |
---|---|---|---|---|
Suzuki-Miyaura | Palladium(triphenylphosphine)4 | Aryl boronic acids | 65-85 | Potassium carbonate, toluene, 80°C |
Stille | Bis(dibenzylideneacetone)palladium(0)/Triphenylphosphine | Aryl stannanes | 70-90 | Lithium chloride, tetrahydrofuran, 60°C |
Heck | Palladium(II) acetate | Alkenes | 45-75 | Triethylamine, N,N-dimethylformamide, 100°C |
Carbon-hydrogen activation | Palladium(II) acetate/tert-Butylmethylphosphonium tetrafluoroborate | Aryl halides | 30-65 | Potassium pivalate, toluene, 110°C |
Negishi | Palladium(triphenylphosphine)4 | Aryl zinc reagents | 60-80 | Tetrahydrofuran, 0°C to room temperature |
Heck coupling reactions provide access to vinyl-substituted benzothiadiazole derivatives through palladium-catalyzed coupling with alkenes [22]. Research has shown that 4-bromo-2,1,3-benzothiadiazole can undergo Heck coupling with various styrene derivatives and activated alkenes [22]. The reaction typically requires palladium(II) acetate catalyst with base in polar aprotic solvents [22].
Carbon-hydrogen activation methodologies represent emerging approaches for benzothiadiazole functionalization [14] [15]. These reactions involve direct coupling between 4-bromo-2,1,3-benzothiadiazole and aryl compounds through carbon-hydrogen bond activation [14] [15]. Research has demonstrated that palladium catalysts with appropriate ligands can facilitate these transformations under elevated temperatures [15].
Studies have shown that carbon-hydrogen activation reactions require careful optimization of catalyst systems and reaction conditions [15]. The use of palladium(II) acetate with bulky phosphine ligands such as tert-butylmethylphosphonium tetrafluoroborate provides optimal results [15]. Base selection, typically potassium pivalate, influences both reaction rate and selectivity [15].
Nucleophilic substitution approaches offer alternative strategies for benzothiadiazole functionalization [23] [16]. Research has demonstrated that fluorinated benzothiadiazole precursors can undergo nucleophilic aromatic substitution with various nucleophiles [16]. The electron-withdrawing nature of the benzothiadiazole ring activates adjacent positions toward nucleophilic attack [16].
X-ray crystallographic analysis represents a fundamental technique for determining the precise three-dimensional arrangement of atoms within crystalline compounds. For 4-Bromo-2,1,3-benzothiadiazole, comprehensive diffraction studies have revealed essential structural parameters that define its solid-state architecture [1] [2].
The crystallographic analysis of benzothiadiazole derivatives has consistently demonstrated that these molecules adopt planar conformations in the crystal state [1]. According to X-ray diffraction studies, the conformations of brominated benzothiadiazole derivatives maintain planarity, with all chemical bond lengths falling within the range typical of thiadiazole derivatives [1]. The molecular geometry exhibits significant π-electron delocalization extending throughout the fused ring system, as evidenced by bond length measurements [3].
Based on systematic investigations of related benzothiadiazole compounds, crystal structure determinations have established fundamental parameters. The dibrominated analog 4,7-dibromo-2,1,3-benzothiadiazole crystallizes in the monoclinic crystal system with space group P121/c1 [2]. The unit cell parameters are a = 18.3670(9) Å, b = 3.9522(2) Å, c = 22.120(2) Å, β = 97.390(6)°, with Z = 8 [2]. The refinement achieved an R-factor of 0.045 for observed reflections, indicating high-quality structural determination [2].
The crystal packing of 4-Bromo-2,1,3-benzothiadiazole is stabilized through distinctive intermolecular interactions. The planar molecules assemble into infinite stacks, with each crystallographically independent molecule forming separate stacking arrangements [1]. These structures are interlinked by weak nitrogen-sulfur and nitrogen-bromine interactions [1]. The small number of hydrogen atoms in the structure results in minimal contribution of hydrogen bonding to the lattice energies, with all nitrogen-hydrogen and sulfur-hydrogen distances exceeding the sums of the Van der Waals radii [1].
The intermolecular organization exhibits characteristic features of benzothiadiazole derivatives. Short intermolecular contacts between bromine atoms have been observed, with bromine-bromine distances ranging from 3.4% to 3.7% shorter than the sum of corresponding Van der Waals radii [2]. These contacts contribute significantly to crystal stability and define the molecular packing patterns.
The benzothiadiazole ring system maintains essential planarity with root-mean-square deviations typically less than 0.020 Å [4]. This planarity facilitates extensive π-conjugation throughout the molecular framework. Substituent effects on the benzene ring, such as the bromine substitution at the 4-position, do not significantly disrupt this planar arrangement but can influence intermolecular packing through halogen bonding interactions.
The molecular organization in the solid state demonstrates the capacity for controlled assembly through directional sulfur-nitrogen bonding of benzothiadiazole units [5]. These interactions create distinct patterns of molecular association that differ significantly from analogous aromatic systems without heteroatoms [5].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-Bromo-2,1,3-benzothiadiazole through analysis of both proton and carbon environments. The aromatic character of the benzothiadiazole system significantly influences the chemical shift patterns observed in both ¹H and ¹³C NMR spectra [6] [7].
The ¹H NMR spectrum of 4-Bromo-2,1,3-benzothiadiazole exhibits characteristic aromatic proton signals in the region typically associated with electron-deficient aromatic systems [6] [7]. The proton magnetic resonance parameters for benzothiadiazole derivatives have been systematically analyzed using 100 MHz instrumentation, with spectra recorded and analyzed as ABC systems [6].
The aromatic protons appear as complex multipiples due to the electronic effects of both the electron-withdrawing thiadiazole ring and the bromine substituent [6]. The chemical shifts demonstrate significant downfield displacement compared to simple benzene derivatives, reflecting the electron-deficient nature of the heterocyclic system [6]. Additivity rules for chemical shifts and coupling constants have been successfully applied to benzothiadiazole systems, with deviations from predicted values rationalized through mesomeric and field effects [6].
In deuterated chloroform solution, the aromatic protons typically appear between δ 7.5-8.0 ppm [7] [8]. The integration patterns confirm the presence of three aromatic protons, consistent with the mono-brominated substitution pattern [7]. Coupling constant analysis reveals typical aromatic coupling relationships, with ortho-coupling constants ranging from 7-8 Hz and meta-coupling constants of 1-2 Hz [7].
The ¹³C NMR spectrum provides comprehensive information about the carbon framework of 4-Bromo-2,1,3-benzothiadiazole [7] [9]. Carbon chemical shifts in benzothiadiazole systems are significantly influenced by the electron-withdrawing nature of the thiadiazole ring and the electronegativity of the bromine substituent [9].
Typical ¹³C chemical shift assignments for 4-Bromo-2,1,3-benzothiadiazole derivatives in deuterated dichloromethane at -50°C show quaternary carbon signals at δ 152.79 and tertiary carbon signals at δ 149.22 [9]. The aromatic carbon atoms directly bonded to nitrogen typically appear in the range δ 150-155 ppm, while carbons bearing bromine substituents resonate around δ 110-115 ppm .
The carbon bearing the bromine substituent exhibits characteristic downfield shifts due to the deshielding effect of the halogen. The thiadiazole carbons show distinct chemical shifts that differentiate them from the benzene ring carbons, facilitating complete spectral assignment [9].
Complete assignment of both ¹H and ¹³C NMR spectra for benzothiadiazole derivatives has been achieved using combinations of one-dimensional and two-dimensional NMR techniques [11]. These include Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Single Quantum Coherence (HSQC), proton-proton Correlation Spectroscopy (¹H-¹H COSY), and Heteronuclear Multiple Bond Correlation (HMBC) experiments [11].
The implementation of these advanced NMR methodologies enables unambiguous assignment of all carbon and proton environments within the molecular structure [11]. The combination of chemical shift data, coupling constant analysis, and two-dimensional correlation information provides comprehensive structural characterization [11].
Infrared and ultraviolet-visible spectroscopic analysis of 4-Bromo-2,1,3-benzothiadiazole reveals characteristic absorption patterns that define the electronic and vibrational properties of this heterocyclic system [12] [13] [14].
The infrared spectrum of 4-Bromo-2,1,3-benzothiadiazole exhibits distinctive absorption bands that correspond to the vibrational modes of the benzothiadiazole framework [12] [14]. Characteristic infrared absorption frequencies have been systematically catalogued for benzothiadiazole derivatives, providing structural fingerprints for compound identification [14].
Key infrared absorption bands for 4-Bromo-2,1,3-benzothiadiazole derivatives typically include aromatic carbon-hydrogen stretching vibrations in the region 3060-3080 cm⁻¹ [12]. The aromatic carbon-carbon stretching modes appear in the range 1550-1620 cm⁻¹, while the characteristic thiadiazole ring vibrations occur around 1400-1500 cm⁻¹ [12].
Specific vibrational assignments for related compounds include bands at 3062, 2847, 2743, 2207, 1698, 1598, 1560, 1410, 1386, 1354, 1327, 1300, 1287, 1274, 1206, 1162, 1101, 899, 854, 827, 808, 788, 753, 708, 529, and 470 cm⁻¹ [12]. These comprehensive vibrational data provide detailed fingerprint information for structural characterization.
The presence of the bromine substituent introduces additional complexity into the infrared spectrum through both electronic effects on existing vibrational modes and the introduction of carbon-bromine stretching vibrations [14]. The carbon-bromine stretch typically appears in the lower frequency region around 500-700 cm⁻¹ [14].
The ultraviolet-visible absorption spectrum of 4-Bromo-2,1,3-benzothiadiazole demonstrates characteristic electronic transitions that define its photophysical properties [13] [15] [16]. Benzothiadiazole derivatives exhibit distinctive absorption patterns in the near-ultraviolet and visible regions, with maximum absorption wavelengths significantly influenced by substituent effects [13].
The electronic absorption spectrum typically shows intense absorption bands in the violet to blue region, corresponding to spin-allowed and symmetry-allowed π → π* electronic transitions [13]. The fundamental electronic transitions occur in the wavelength range 300-450 nm, with extinction coefficients typically exceeding 10,000 M⁻¹cm⁻¹ [13].
For 4-Bromo-2,1,3-benzothiadiazole, the introduction of the bromine substituent at the 4-position influences both the position and intensity of electronic absorption bands [15]. The electron-withdrawing nature of the bromine atom contributes to bathochromic shifts in the absorption maxima compared to the unsubstituted parent compound [15].
The absorption characteristics demonstrate strong dependence on solvent polarity and environment [16]. In polar solvents, charge transfer character becomes more pronounced, leading to solvatochromic effects that can shift absorption maxima by significant amounts [16]. The molecular electrostatic potential provides insights into these solvent-molecule interactions, revealing how environmental factors influence both absorption and molecular structure [13].
The electronic transitions in benzothiadiazole derivatives have been extensively characterized through theoretical calculations combined with experimental spectroscopic data [17] [15]. The lowest energy absorption bands correspond to charge transfer transitions between donor and acceptor fragments when electron-donating substituents are present [17].
Time-dependent density functional theory calculations provide detailed assignments of electronic transitions and support experimental observations [17]. The frontier molecular orbitals analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) is typically localized on the benzothiadiazole fragment, while the Highest Occupied Molecular Orbital (HOMO) distribution depends on the specific substitution pattern [17].
For compounds containing electron-donating substituents, charge transfer bands appear as broad, low-energy absorption features in the 400-500 nm region [17]. These transitions exhibit significant Stokes shifts and positive solvatochromic effects, characteristic of charge transfer processes [17].
Comprehensive ultraviolet-visible absorption data for benzothiadiazole derivatives demonstrate absorption maxima in the range 350-450 nm, with specific values dependent on substitution patterns and solvent systems [13] [15]. The absorption coefficients typically range from 15,000 to 25,000 M⁻¹cm⁻¹ for the primary electronic transitions [13].
Mass spectrometry provides essential molecular identification and structural information for 4-Bromo-2,1,3-benzothiadiazole through analysis of molecular ion patterns and fragmentation pathways [18] . The mass spectrometric behavior of benzothiadiazole derivatives demonstrates characteristic fragmentation patterns that facilitate structural elucidation [20] [21].
The molecular ion peak of 4-Bromo-2,1,3-benzothiadiazole appears at m/z 215.07, corresponding to the molecular formula C₆H₃BrN₂S [18] . The presence of bromine introduces characteristic isotope patterns, with the molecular ion cluster exhibiting peaks separated by two mass units due to the ⁷⁹Br and ⁸¹Br isotopes . The isotope pattern intensity ratio approximates 1:1, consistent with the natural abundance of bromine isotopes .
High-resolution mass spectrometry confirms the exact molecular composition, with measured molecular ion masses matching calculated values within experimental precision [12]. Electron impact ionization typically produces stable molecular ion peaks with moderate intensity, indicating reasonable molecular ion stability under standard ionization conditions .
Electrospray ionization mass spectrometry reveals extensive adduct formation capabilities for 4-Bromo-2,1,3-benzothiadiazole [18]. The compound readily forms protonated molecular ions [M+H]⁺ at m/z 214.927, representing the most common positive ion mode species [18]. Sodium adducts [M+Na]⁺ appear at m/z 236.909, while potassium adducts [M+K]⁺ are observed at m/z 252.883 [18].
In negative ion mode, deprotonated molecular ions [M-H]⁻ are detected at m/z 212.913 [18]. Formate adducts [M+HCOO]⁻ appear at m/z 258.918, and acetate adducts [M+CH₃COO]⁻ are found at m/z 272.934 [18]. Ammonium adducts [M+NH₄]⁺ are observed at m/z 231.954 in positive ion mode [18].
Ion mobility mass spectrometry provides collision cross section measurements that characterize the gas-phase conformational properties of 4-Bromo-2,1,3-benzothiadiazole ions [18]. The predicted collision cross sections vary depending on the ionization state and adduct formation, ranging from 123.9 Ų for [M+H]⁺ to 147.9 Ų for [M+NH₄]⁺ [18].
These collision cross section values reflect the molecular size and shape in the gas phase, providing additional structural confirmation [18]. The measurements demonstrate consistency with theoretical predictions based on molecular modeling calculations [18].
Mass spectrometric fragmentation of 4-Bromo-2,1,3-benzothiadiazole follows predictable pathways characteristic of aromatic heterocyclic compounds containing halogen substituents [20]. The primary fragmentation processes involve loss of the bromine atom, leading to fragment ions at m/z values corresponding to [M-Br]⁺ [20].
Secondary fragmentation processes include ring opening reactions and loss of small neutral molecules such as nitrogen or sulfur-containing fragments [20]. The fragmentation patterns provide structural confirmation and enable differentiation from isomeric compounds [20].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has been successfully employed for the characterization of benzothiadiazole-containing polymers and larger molecular assemblies [21]. This technique facilitates the analysis of molecular weight distributions and end-group identification in polymeric materials incorporating benzothiadiazole units [21].
The distinctive mass spectrometric characteristics of 4-Bromo-2,1,3-benzothiadiazole enable its use as an analytical standard for quantitative determinations . The compound exhibits excellent ionization efficiency in both electrospray and atmospheric pressure chemical ionization modes .
The mass spectrometric data provide unambiguous molecular identification and support synthetic characterization efforts [20]. High-resolution mass measurements confirm elemental compositions and detect trace impurities in synthetic preparations [20].
Table 1: Molecular Properties of 4-Bromo-2,1,3-benzothiadiazole
Property | Value |
---|---|
Molecular Formula | C₆H₃BrN₂S |
CAS Number | 22034-13-5 |
Molecular Weight (g/mol) | 215.07 |
IUPAC Name | 4-bromo-2,1,3-benzothiadiazole |
SMILES | C1=CC2=NSN=C2C(=C1)Br |
InChI Key | KYKBVPGDKGABHY-UHFFFAOYSA-N |
Melting Point (°C) | 80 |
Boiling Point (°C) | 272.2 ± 13.0 (Predicted) |
Density (g/cm³) | 1.859 ± 0.06 (Predicted) |
Storage Temperature (°C) | 2-8 |
Form at Room Temperature | Solid |
Table 2: Mass Spectrometric Data for 4-Bromo-2,1,3-benzothiadiazole
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 214.927 | 123.9 |
[M+Na]⁺ | 236.909 | 140.4 |
[M-H]⁻ | 212.913 | 130.3 |
[M+NH₄]⁺ | 231.954 | 147.9 |
[M+K]⁺ | 252.883 | 129.3 |
[M+H-H₂O]⁺ | 196.917 | 125.1 |
[M+HCOO]⁻ | 258.918 | 142.4 |
[M+CH₃COO]⁻ | 272.934 | 141.4 |
[M+Na-2H]⁻ | 234.895 | 133.1 |
[M]⁺ | 213.919 | 146.4 |
[M]⁻ | 213.921 | 146.4 |
Table 3: Selected Bond Lengths in Benzothiadiazole Derivatives
Bond Type | Bond Length (Å) | Standard Deviation (Å) | Reference |
---|---|---|---|
N-S | 1.611 | 0.002 | Literature [22] |
N-S | 1.615 | 0.002 | Literature [22] |
C-S | 1.664 | 0.005 | Literature [3] |
C-N | 1.347 | 0.003 | Literature [22] |
C-C (benzene ring) | 1.368 | 0.003 | Literature [23] |
C-C (benzene ring) | 1.404 | 0.003 | Literature [23] |
C-C (inter-ring) | 1.457 | 0.003 | Literature [23] |
N=C | 1.343 | 0.003 | Literature [22] |
N-C | 1.346 | 0.003 | Literature [22] |
S=N | 1.636 | 0.005 | Literature [3] |
Table 4: Crystallographic Data for Related Benzothiadiazole Derivatives
Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
---|---|---|---|---|---|---|
4,7-Dibromo-2,1,3-benzothiadiazole | Monoclinic | P121/c1 | 18.367 | 3.952 | 22.12 | 97.39 |
2-[2-(4-Methylphenyl)ethenyl]-1,3-benzothiazole | Orthorhombic | Pc21b | 7.537 | 10.477 | 33.068 | 90.0 |
5-Chloro-2,1-benzisothiazole | Orthorhombic | P212121 | 3.926 | 9.928 | 18.204 | 90.0 |
Benzobis(thiadiazole) derivative | Monoclinic | P121/n1 | 4.859 | 22.931 | 22.781 | 92.026 |
2,2'-(1,2-Ethanediyldithio)bis(1,3-benzothiazole) | Monoclinic | P21/n | 11.513 | 10.711 | 13.998 | 114.1 |
Irritant